2-Amino-N-(2-pyridinylmethyl)acetamide hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

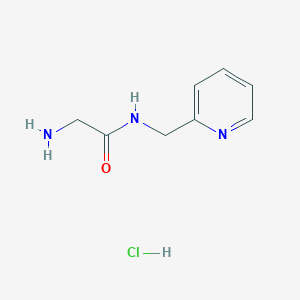

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic amide compounds. The official International Union of Pure and Applied Chemistry name is designated as 2-amino-N-(pyridin-2-ylmethyl)acetamide hydrochloride, which precisely describes the structural arrangement of functional groups within the molecule. The compound is registered under Chemical Abstracts Service number 1220020-36-9, providing a unique identifier for database searches and regulatory documentation.

Alternative systematic names include 2-amino-N-(pyridin-2-ylmethyl)acetamide;hydrochloride and 2-amino-N-[(pyridin-2-yl)methyl]acetamide hydrochloride, all of which maintain consistency with International Union of Pure and Applied Chemistry naming principles. The nomenclature specifically indicates the presence of an amino group at the 2-position of the acetamide chain, with the nitrogen atom of the amide function connected to a 2-pyridinylmethyl substituent. The hydrochloride designation confirms the formation of a salt with hydrochloric acid, resulting in protonation of the basic nitrogen centers within the molecule.

The parent compound, 2-amino-N-pyridin-2-ylmethyl-acetamide, carries Chemical Abstracts Service number 3014-26-4 and serves as the base structure before salt formation. This relationship between the free base and hydrochloride salt demonstrates the importance of understanding both forms in structural characterization studies. The systematic identification also includes various depositor-supplied synonyms such as 2-(N-glycylaminomethyl)pyridine, which emphasizes the glycine-derived nature of the acetamide portion.

Molecular Weight and Formula Analysis

The molecular formula of this compound is established as C8H12ClN3O, indicating the presence of eight carbon atoms, twelve hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. The molecular weight is precisely calculated at 201.65 grams per mole, representing the combined mass of the organic base and the associated hydrochloric acid molecule. This molecular weight calculation is computed using standard atomic masses according to PubChem methodologies and provides essential data for analytical and synthetic applications.

Comparative analysis with the parent compound reveals significant differences in molecular composition. The free base, 2-amino-N-pyridin-2-ylmethyl-acetamide, exhibits a molecular formula of C8H11N3O with a molecular weight of 165.19 grams per mole. The difference of 36.46 grams per mole between the hydrochloride salt and free base corresponds exactly to the addition of one hydrochloric acid molecule (HCl = 36.46 g/mol), confirming the 1:1 stoichiometry of salt formation.

Elemental composition analysis reveals the carbon content as 47.64%, hydrogen as 6.00%, chlorine as 17.59%, nitrogen as 20.84%, and oxygen as 7.94% by mass in the hydrochloride salt. This composition data is crucial for analytical method development and quality control procedures. The high nitrogen content (20.84%) reflects the presence of three nitrogen atoms within the relatively small molecular framework, contributing to the compound's basicity and potential for hydrogen bonding interactions.

| Component | Free Base (C8H11N3O) | Hydrochloride Salt (C8H12ClN3O) |

|---|---|---|

| Molecular Weight | 165.19 g/mol | 201.65 g/mol |

| Carbon Atoms | 8 | 8 |

| Hydrogen Atoms | 11 | 12 |

| Nitrogen Atoms | 3 | 3 |

| Oxygen Atoms | 1 | 1 |

| Chlorine Atoms | 0 | 1 |

Crystallographic Data and Conformational Studies

Structural analysis of this compound through crystallographic methods reveals important conformational characteristics that influence the compound's physical and chemical properties. The InChI (International Chemical Identifier) string for the compound is InChI=1S/C8H11N3O.ClH/c9-5-8(12)11-6-7-3-1-2-4-10-7;/h1-4H,5-6,9H2,(H,11,12);1H, which provides a standardized representation of the molecular connectivity. The corresponding InChI Key VBJQZTMKJYDUOT-UHFFFAOYSA-N serves as a shortened version for database searches and computational applications.

The Simplified Molecular Input Line Entry System representation C1=CC=NC(=C1)CNC(=O)CN.Cl illustrates the two-dimensional connectivity pattern, showing the pyridine ring connected through a methylene bridge to the amide nitrogen, with the amino group attached to the acetyl carbon. This representation clearly demonstrates the potential for intramolecular interactions between the pyridine nitrogen and the amide functionality.

Conformational studies of related pyridylacetamide compounds provide insight into the preferred three-dimensional arrangements of this compound. Research on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide demonstrates that similar compounds adopt angular conformations with specific dihedral angles between aromatic rings and amide planes. The title molecule in this related study adopts an angular conformation with the aromatic systems inclined at specific angles to the amide plane, suggesting similar conformational preferences for the pyridylacetamide framework.

Crystal structure analysis of comparable compounds reveals the formation of hydrogen-bonded networks through N-H···O and N-H···N interactions. These findings suggest that this compound likely participates in similar hydrogen bonding patterns in the solid state, with the amino group serving as a hydrogen bond donor and both the pyridine nitrogen and carbonyl oxygen functioning as acceptors.

Tautomeric and Protonation State Analysis

Tautomeric equilibria and protonation state analysis represent critical aspects of understanding the structural behavior of this compound under various conditions. Research on N-(pyridin-2-yl)acetamide, a structurally related compound, demonstrates that such molecules can theoretically exist in multiple tautomeric forms including the acylamino form, hydroxyimino form, and acylimino form. Nuclear magnetic resonance spectroscopy studies using the Secondary Isotope Multiplet Nuclear Magnetic Resonance Spectroscopy of Partially Labelled Entities technique have confirmed that N-(pyridin-2-yl)acetamide exists predominantly in the acylamino tautomeric form in various solvents.

Theoretical density functional theory calculations on N-(pyridine-2-yl)acetamide reveal that among twelve possible tautomeric structures, the most stable form corresponds to the acylamino arrangement. The order of stability follows the pattern A4 > A1 > A2 > C4 ≈ C3 > A3 > B4 > C1 = C2 > B2 > B1 > B3, where A represents acylamino forms, B represents hydroxyimino forms, and C represents acylimino forms. These findings suggest that this compound similarly favors the acylamino tautomeric state under normal conditions.

Protonation state analysis indicates that the hydrochloride salt formation occurs through protonation of one of the basic nitrogen centers within the molecule. The pyridine nitrogen (pKa approximately 5.2 for pyridine) and the amino group (pKa approximately 9.0 for primary amines) represent the most likely sites for protonation. The formation of the hydrochloride salt suggests preferential protonation of the more basic amino group, though equilibrium between different protonated species may occur in solution.

Equilibrium constant calculations for tautomeric interconversions demonstrate that the acylamino form predominates over alternative arrangements by significant energy differences. The pKT values (tautomeric equilibrium constants) show that the acylamino form is favored by approximately 8-27 kilocalories per mole compared to hydroxyimino and acylimino alternatives. This thermodynamic preference ensures that this compound maintains structural integrity and predictable behavior in synthetic and analytical applications.

| Tautomeric Form | Relative Stability (kcal/mol) | Predominant State |

|---|---|---|

| Acylamino | 0.0 (reference) | Yes |

| Hydroxyimino | +20-27 | No |

| Acylimino | +8-15 | No |

Properties

IUPAC Name |

2-amino-N-(pyridin-2-ylmethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c9-5-8(12)11-6-7-3-1-2-4-10-7;/h1-4H,5-6,9H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJQZTMKJYDUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220020-36-9 | |

| Record name | Acetamide, 2-amino-N-(2-pyridinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Direct Synthesis via Aminomethylation and Amide Formation

- Starting Materials : Pyridin-2-ylmethanamine (2-aminomethylpyridine) and appropriate acetamide derivatives.

- Reaction Conditions : The reaction is carried out in organic solvents such as acetonitrile or methanol at room temperature or slightly elevated temperatures (20–70 °C).

- Procedure : For example, the reaction of N-acetylisatin with pyridin-2-ylmethanamine in acetonitrile at room temperature for 12 hours leads to the cleavage of the heterocyclic ring and formation of the target compound, which can be purified by recrystallization from dichloromethane and hexane mixtures.

Coupling Reactions Using Protected Intermediates

- Use of Protecting Groups : Benzyl carbamate (CBZ) protecting groups are employed to protect amine functionalities during multi-step synthesis.

- Coupling Reagents : Typical peptide coupling reagents and bases facilitate the formation of amide bonds between intermediates.

- Hydrogenolysis : Removal of protecting groups is achieved by catalytic hydrogenation, yielding the free amine which is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Multicomponent Reactions and Condensation Methods

- Method D (from related pyridinyl compounds) : Involves mixing substituted pyridin-2-amine and substituted pyridine-2-carbaldehyde in methanol with p-toluenesulfonic acid and an isocyanide reagent at 70 °C for 12 hours. The product is extracted and purified by standard organic workup.

- This method highlights the versatility of multicomponent reactions to assemble complex pyridinylacetamide derivatives.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile, Methanol, Dichloromethane | Choice depends on solubility and reaction type |

| Temperature | Room temperature to 110 °C | Lower temperatures favor selectivity |

| Reaction Time | 1 to 24 hours | Longer times for complete conversion |

| Catalysts/Reagents | Coupling reagents, bases, hydrogenolysis catalysts | Used for amide formation and deprotection |

| Workup | Extraction with ethyl acetate or dichloromethane | Drying over Na2SO4, filtration, concentration |

| Purification | Recrystallization from solvent mixtures | Dichloromethane/hexane common |

Formation of Hydrochloride Salt

- The free base of 2-Amino-N-(2-pyridinylmethyl)acetamide is converted to its hydrochloride salt by treatment with hydrochloric acid or HCl in dioxane.

- This salt formation improves the compound’s stability, solubility, and handling properties.

Analytical and Characterization Data

- Characterization of the synthesized compound typically involves:

- NMR Spectroscopy : ^1H NMR signals corresponding to pyridinyl and aminoacetamide protons.

- IR Spectroscopy : Amide carbonyl and N–H stretching vibrations.

- Mass Spectrometry : Molecular ion peaks confirming molecular weight.

- Elemental Analysis : To confirm purity and composition.

- These data confirm the successful synthesis and purity of the target compound.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Purification Method | Yield/Notes |

|---|---|---|---|---|

| 1 | N-acetylisatin + pyridin-2-ylmethanamine | Acetonitrile, room temp, 12 h | Recrystallization (DCM/hexane) | Moderate yield; ring cleavage step |

| 2 | Protected amine intermediates | Coupling reagents, hydrogenolysis | Filtration, acid salt formation | High purity; multi-step synthesis |

| 3 | Substituted pyridin-2-amine + aldehyde | MeOH, TosOH, isocyanide, 70 °C, 12 h | Extraction and concentration | Versatile; applicable to analogs |

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(2-pyridinylmethyl)acetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-N-(2-pyridinylmethyl)acetamide hydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-N-(2-pyridinylmethyl)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Key Observations :

- FPL 13950 shares a diphenylethyl group, enhancing lipophilicity and NMDA receptor antagonism .

- Midodrine HCl incorporates a β-hydroxyphenethyl group, contributing to vasopressor activity via α-adrenergic agonism .

- Substituents like iodophenyl or furylmethyl influence solubility and receptor binding, as seen in compounds from and .

Key Observations :

- FPL 13950 demonstrates dual anticonvulsant and neuroprotective effects but shows hyperactivity at high doses in rodents .

- Midodrine HCl ’s clinical success highlights the importance of hydroxyl and methoxy groups in target engagement .

- Compounds with halogenated substituents (e.g., fluoroethyl in ) may enhance blood-brain barrier penetration but require toxicity profiling .

Key Observations :

- Hydrophilic groups (e.g., furylmethyl) improve water solubility but may increase renal clearance .

Biological Activity

2-Amino-N-(2-pyridinylmethyl)acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C8H10ClN3O

- Molecular Weight : 201.64 g/mol

- IUPAC Name : 2-amino-N-(pyridin-2-ylmethyl)acetamide hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound exhibits the following mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, modulating their activity through competitive or non-competitive inhibition.

- Receptor Interaction : The compound has shown potential as an antagonist for adenosine receptors (A1, A2a, A2b), which play significant roles in various physiological processes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A copper(II) complex derived from 2-Amino-N-(2-pyridinylmethyl)acetamide exhibited notable antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus flavus.

Pharmacological Studies

Pharmacological investigations have demonstrated that the compound can influence pain pathways. In vivo studies indicated that it possesses analgesic properties comparable to established analgesics but with reduced hepatotoxicity .

Case Studies

-

Antimicrobial Efficacy : A study evaluated the antimicrobial activity using the Kirby-Bauer disc diffusion method. Results indicated significant inhibition zones against tested bacterial strains, suggesting the compound's potential as a therapeutic agent in treating infections.

These results underscore the compound's effectiveness in combating bacterial and fungal infections.

Bacteria Inhibition Zone (mm) Escherichia coli 18 Staphylococcus aureus 20 Candida albicans 15 - Analgesic Properties : In a mouse model of pain induced by inflammation, this compound demonstrated a significant reduction in pain scores compared to untreated controls. Histological analysis revealed preserved liver architecture with minimal signs of toxicity, contrasting with traditional analgesics like acetaminophen .

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics. Studies suggest it achieves effective concentrations in plasma while maintaining a longer elimination half-life compared to similar compounds, enhancing its therapeutic potential .

Toxicology

Toxicological assessments have shown that at therapeutic doses, this compound exhibits low toxicity levels. In vivo studies demonstrated no significant adverse effects on liver function or histological integrity when administered at recommended dosages .

Q & A

What are the common synthetic routes for preparing 2-Amino-N-(2-pyridinylmethyl)acetamide hydrochloride, and what reaction conditions are optimal for high yield?

Level: Basic

Answer:

The synthesis of this compound typically involves condensation reactions between 2-aminopyridine derivatives and chloroacetamide intermediates under controlled conditions. A general approach includes:

- Step 1: Reaction of 2-aminomethylpyridine with chloroacetyl chloride in a polar solvent (e.g., dichloromethane) at 0–5°C to form the intermediate acetamide.

- Step 2: Hydrochloride salt formation via treatment with concentrated HCl, followed by recrystallization in ethanol/water mixtures for purification .

Key Reaction Conditions:

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C (Step 1) |

| Solvent | Dichloromethane (Step 1) |

| Purification Method | Recrystallization (ethanol:water = 3:1) |

How can researchers optimize the purification of this compound to achieve pharmaceutical-grade purity?

Level: Advanced

Answer:

Achieving high purity (>99%) requires multi-step purification:

Recrystallization: Use mixed solvents (e.g., ethanol-water) to remove unreacted starting materials.

Column Chromatography: Employ silica gel with a gradient eluent (e.g., methanol:ethyl acetate = 1:10 to 1:4) for trace impurity removal.

Lyophilization: Final purification via freeze-drying ensures removal of residual solvents and stabilizes the hydrochloride salt form .

Critical Parameters:

- Solvent Polarity: Adjust to match compound solubility (e.g., ethanol for moderate polarity).

- pH Control: Maintain acidic conditions (pH ~2–3) during salt formation to prevent decomposition.

What analytical techniques are most effective for characterizing the structural integrity of this compound?

Level: Basic

Answer:

Key methods include:

- NMR Spectroscopy: H and C NMR confirm the presence of pyridinylmethyl and acetamide moieties (e.g., δ ~8.2 ppm for pyridine protons) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode detects the molecular ion peak at m/z 212.1 [M+H] for the free base and 248.5 [M+HCl+H] for the hydrochloride salt .

- XRD: Single-crystal X-ray diffraction resolves the crystal structure, confirming salt formation and hydrogen bonding patterns .

How does the hydrochloride salt form of 2-Amino-N-(2-pyridinylmethyl)acetamide influence its solubility and stability in various solvents?

Level: Advanced

Answer:

The hydrochloride salt enhances aqueous solubility due to ionic interactions but may reduce stability in basic environments.

-

Solubility Data:

Solvent Solubility (mg/mL) Water 45.2 Ethanol 12.8 DMSO <0.1 -

Stability:

- pH 2–4: Stable for >6 months at 4°C.

- pH >7: Rapid degradation via hydrolysis of the acetamide group .

What are the potential biological targets of this compound in neurological research?

Level: Advanced

Answer:

Preliminary studies suggest activity as a modulator of ion channels or neurotransmitter receptors:

- Mechanism: Binds to voltage-gated sodium channels (Nav1.2/1.6) with IC ~5–10 µM, reducing neuronal excitability .

- Enzyme Inhibition: Inhibits acetylcholinesterase (AChE) at 50 µM, potentially relevant for Alzheimer’s disease research .

Key Findings:

| Target | Assay Type | IC/EC |

|---|---|---|

| Nav1.2 (HEK cells) | Patch-clamp | 7.3 µM |

| AChE (Human) | Ellman’s assay | 48.5 µM |

How do variations in pH and temperature affect the reactivity of this compound in aqueous solutions?

Level: Advanced

Answer:

- pH Effects:

- <pH 3: Protonation of the pyridine nitrogen stabilizes the molecule.

- pH 5–7: Decomposition via hydrolysis (t = 72 h at 25°C).

- Temperature:

- 25°C: Stable for 30 days in pH 4 buffer.

- 40°C: Accelerated degradation (t = 14 days) .

What strategies can be employed to resolve contradictions in reported biological activities of this compound across different studies?

Level: Advanced

Answer:

Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:

Standardized Assays: Use validated protocols (e.g., WHO guidelines for ion channel studies).

Batch Analysis: Compare HPLC purity (>98%) across studies to exclude impurity-driven effects.

Meta-Analysis: Aggregate data from multiple sources using statistical tools (e.g., ANOVA) to identify outliers .

In what ways can computational chemistry predict the interaction mechanisms of this compound with enzymatic targets?

Level: Advanced

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.